Synthesis and characterization of 5-(4-Methylphenyl)-5-oxovaleric acid
Synthesis and characterization of 5-(4-Methylphenyl)-5-oxovaleric acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Methylphenyl)-5-oxovaleric Acid
Introduction
5-(4-Methylphenyl)-5-oxovaleric acid, also known as 5-oxo-5-p-tolyl-pentanoic acid, is a keto-carboxylic acid with the molecular formula C12H14O3.[1][2] Its structure, featuring a p-substituted aromatic ring and a carboxylic acid functional group, makes it a valuable intermediate in the synthesis of various organic molecules. This guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Methylphenyl)-5-oxovaleric acid, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 5-(4-Methylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of toluene with glutaric anhydride. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl3), to generate a highly reactive acylium ion electrophile.[3]
Reaction Mechanism
The reaction proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl3, reacts with glutaric anhydride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile and attacks the acylium ion. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product is predominantly formed.[4]
-
Rearomatization: The resulting carbocation intermediate, also known as an arenium ion or sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product.
Caption: Reaction scheme for the Friedel-Crafts acylation of toluene.
Experimental Protocol
Materials:
-
Toluene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), concentrated
-
Water (H2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (0.0275 mol).[3]
-
Add 8 mL of dichloromethane to the flask.[3]
-
Cool the suspension to 0°C in an ice bath.[3]
-
In a separate beaker, dissolve glutaric anhydride (0.025 mol) in 10 mL of dichloromethane.
-
Transfer the glutaric anhydride solution to an addition funnel and add it dropwise to the stirred AlCl3 suspension over 15-20 minutes.[5]
-
Following the addition of the anhydride, add a solution of toluene (0.025 mol) in 5 mL of dichloromethane dropwise from the addition funnel.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.[3]
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).[5]
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol) to obtain the pure 5-(4-Methylphenyl)-5-oxovaleric acid.
Characterization
The synthesized compound should be characterized using various analytical techniques to confirm its identity and purity.
Workflow for Characterization
Caption: Workflow for the characterization of the synthesized product.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C12H14O3 | [1] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Melting Point | 141-144°C | [1] |
| Appearance | Solid | [7] |
Spectroscopic Data
1H NMR Spectroscopy: The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic protons: Two doublets in the range of 7.2-8.0 ppm.
-
Methylene protons adjacent to the carbonyl group: A triplet around 3.0 ppm.
-
Methylene protons adjacent to the carboxylic acid group: A triplet around 2.4 ppm.
-
Methylene protons in the middle of the chain: A multiplet around 2.0 ppm.
-
Methyl protons of the tolyl group: A singlet around 2.4 ppm.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).
13C NMR Spectroscopy: The 13C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl carbon (ketone): A signal around 200 ppm.
-
Carbonyl carbon (carboxylic acid): A signal around 178 ppm.
-
Aromatic carbons: Signals in the range of 128-145 ppm.
-
Methylene carbons: Signals in the range of 20-35 ppm.
-
Methyl carbon: A signal around 21 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretch (ketone): A strong absorption band around 1680 cm-1.
-
C=O stretch (carboxylic acid): A strong absorption band around 1710 cm-1.
-
O-H stretch (carboxylic acid): A broad absorption band in the range of 2500-3300 cm-1.
-
C-H stretch (aromatic): Bands above 3000 cm-1.
-
C-H stretch (aliphatic): Bands below 3000 cm-1.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak at m/z = 206.
-
Fragmentation: Expect to see fragments corresponding to the loss of water (m/z = 188), the carboxylic acid group (m/z = 161), and cleavage of the alkyl chain.
Conclusion
This guide has outlined a reliable method for the synthesis of 5-(4-Methylphenyl)-5-oxovaleric acid via Friedel-Crafts acylation and provided a comprehensive approach for its characterization. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this compound open avenues for its application as a building block in the development of more complex molecules with potential biological activity.
References
- ChemicalBook. 5-(4-METHYLPHENYL)-5-OXOVALERIC ACID Product Description.
- Scribd.
- BLD Pharmatech. 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid.
- Synblock. CAS 833-85-2 | 5-(4-Methylphenyl)-5-oxovaleric acid.
- Sigma-Aldrich.
- UW-Madison Chemistry.
- Santa Cruz Biotechnology. 5-(4-Methylphenyl)-5-oxovaleric acid.
- Chemistry LibreTexts. Friedel-Crafts Reactions.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491).
- SpectraBase. 5-(4-Methylphenyl)-2-(4-nitrophenyl)-5-oxopentanoic acid ethyl ester.
- Vulcanchem. 5-(4-iso-Propylphenyl)-5-oxovaleric acid.
- YouTube.
- PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.
- BMRB. bmse000345 Valeric Acid.
- National Institute of Standards and Technology. 5-Phenylvaleric acid - the NIST WebBook.
- CymitQuimica. 5-(4-Methylphenyl)-5-oxovaleric acid.
Sources
- 1. 5-(4-METHYLPHENYL)-5-OXOVALERIC ACID [chemicalbook.com]
- 2. CAS 833-85-2 | 5-(4-Methylphenyl)-5-oxovaleric acid - Synblock [synblock.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 5-(4-Methylphenyl)-5-oxovaleric acid | CymitQuimica [cymitquimica.com]

